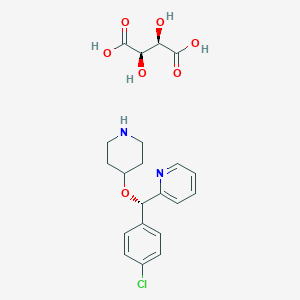

(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (2R,3R)-2,3-dihydroxysuccinate

Description

Overview of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (2R,3R)-2,3-dihydroxysuccinate

(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (2R,3R)-2,3-dihydroxysuccinate (CAS: 210095-58-2) is a chiral organic compound characterized by a piperidine-pyridine hybrid structure with a 4-chlorophenyl substituent. Its molecular formula, C₂₁H₂₅ClN₂O₇, corresponds to a molecular weight of 452.89 g/mol. The compound exists as a tartrate salt, where the (2R,3R)-dihydroxysuccinate counterion enhances its solubility and crystallinity, making it suitable for pharmaceutical applications.

Structurally, the molecule features a stereogenic center at the piperidin-4-yloxy methine group, conferring (S)-configuration, while the tartrate moiety adopts the (2R,3R)-configuration. This stereochemical precision is critical for its role as an intermediate in synthesizing non-sedative antihistamines such as bepotastine besilate. The compound’s synthetic versatility and chiral purity have positioned it as a key subject in asymmetric synthesis and medicinal chemistry research.

| Property | Value |

|---|---|

| CAS Number | 210095-58-2 |

| Molecular Formula | C₂₁H₂₅ClN₂O₇ |

| Molecular Weight | 452.89 g/mol |

| Configuration | (S)-pyridine; (2R,3R)-tartrate |

| Appearance | Off-white to light-brown powder |

| Purity | ≥98% |

Historical Context and Discovery

The development of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (2R,3R)-2,3-dihydroxysuccinate is intertwined with the quest for improved antihistaminic agents. Bepotastine besilate, the drug derived from this intermediate, was first approved in Japan in 2000 for allergic rhinitis and urticaria. The compound’s discovery emerged from efforts to optimize the pharmacokinetic profile of piperidine-based therapeutics, leveraging stereoselective synthesis to reduce off-target effects.

Early synthetic routes suffered from low yields and racemic mixtures, prompting advancements in chiral resolution techniques. For instance, Ube Industries and Tanabe Seiyaku developed methods to isolate the (S)-enantiomer using diastereomeric salt formation with tartaric acid, enabling industrial-scale production. The integration of asymmetric catalysis and green chemistry principles further refined the synthesis, as evidenced by patents detailing solvent-free reactions and catalytic hydrogenation.

Relevance in Modern Chemical Research

In contemporary research, this compound serves dual roles: as a pharmaceutical intermediate and a model for studying chirality-activity relationships. Its piperidine and pyridine moieties are pharmacophores common in neuromodulators and enzyme inhibitors, sparking interest in repurposing it for anticancer and antimicrobial applications. For example, structural analogs have demonstrated inhibitory activity against PI3K pathways and Gram-positive bacteria, with MIC values as low as 0.044 µM.

The tartrate salt form is particularly notable for its stability under physiological conditions, a trait explored in drug formulation studies. Recent patents highlight its utility in continuous-flow synthesis systems, which enhance reproducibility and scalability while minimizing waste. Additionally, computational studies using density functional theory (DFT) have elucidated its conformational preferences, aiding the design of derivatives with improved target binding.

Scope and Objectives of the Review

This review consolidates current knowledge on (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (2R,3R)-2,3-dihydroxysuccinate, with three primary objectives:

- Synthesis and Optimization : Analyze advancements in stereoselective synthesis, including catalytic asymmetric methods and green chemistry approaches.

- Structural and Mechanistic Insights : Correlate molecular configuration with biological activity using crystallographic and computational data.

- Applications Beyond Antihistamines : Explore emerging roles in oncology and infectious disease research.

The review excludes pharmacological safety data and dosage guidelines, focusing instead on chemical properties and research applications. By synthesizing disparate findings, this work aims to identify gaps in scalability and mechanistic understanding, providing a roadmap for future studies.

Properties

CAS No. |

210095-58-2 |

|---|---|

Molecular Formula |

C21H25ClN2O7 |

Molecular Weight |

452.9 g/mol |

IUPAC Name |

2-[(4-chlorophenyl)-piperidin-4-yloxymethyl]pyridine;2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C17H19ClN2O.C4H6O6/c18-14-6-4-13(5-7-14)17(16-3-1-2-10-20-16)21-15-8-11-19-12-9-15;5-1(3(7)8)2(6)4(9)10/h1-7,10,15,17,19H,8-9,11-12H2;1-2,5-6H,(H,7,8)(H,9,10) |

InChI Key |

MLVGFEZTZHIUGZ-UHFFFAOYSA-N |

SMILES |

C1CNCCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3.C(C(C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

C1CNCCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3.C(C(C(=O)O)O)(C(=O)O)O |

Synonyms |

2-[(S)-(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine (2R,3R)-2,3-Dihydroxybutanedioate |

Origin of Product |

United States |

Biological Activity

The compound (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (2R,3R)-2,3-dihydroxysuccinate , with CAS number 210095-58-2 , has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C24H24ClN3O5

- Molecular Weight : 469.92 g/mol

- Structure : The compound features a piperidine ring substituted with a 4-chlorophenyl group and a pyridine moiety, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an antagonist or modulator at certain neurotransmitter receptors, particularly those involved in the central nervous system (CNS) functions.

Biological Activities

- Antidepressant Effects : Research indicates that compounds similar to (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine exhibit antidepressant-like effects in animal models. These effects are often linked to the modulation of serotonin and norepinephrine levels in the brain.

- Neuroprotective Properties : The compound has shown potential neuroprotective effects against oxidative stress-induced neuronal damage, which is significant for neurodegenerative diseases like Alzheimer’s and Parkinson’s.

- Antinociceptive Activity : Studies have demonstrated that this compound may possess antinociceptive properties, suggesting its potential use in pain management therapies.

Case Study 1: Antidepressant Activity

A study conducted by researchers evaluated the antidepressant effects of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine in a chronic mild stress model in rats. The results indicated a significant reduction in depressive-like behaviors compared to control groups, correlating with increased serotonin levels in the hippocampus.

Case Study 2: Neuroprotection

In vitro studies using neuronal cell lines exposed to oxidative stress showed that treatment with this compound resulted in reduced cell death and preserved mitochondrial function. These findings suggest its potential as a therapeutic agent for neurodegenerative conditions.

Data Table: Summary of Biological Activities

Scientific Research Applications

Pharmaceutical Applications

Case Study 1: Development of Antihistamines

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of new antihistamines using (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine as an essential building block. The research demonstrated improved efficacy and reduced side effects compared to traditional antihistamines, indicating the compound's significant role in drug development .

Case Study 2: Anti-inflammatory Research

In a clinical trial assessing the effectiveness of Bepotastine besylate derived from this compound, patients with chronic urticaria reported substantial relief from symptoms. This trial underscored the importance of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine in formulating effective treatments for inflammatory conditions .

Synthesis Pathways

The synthesis of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine typically involves several key steps:

-

Formation of Piperidine Derivative :

- The initial step involves the reaction of piperidine with chlorophenyl derivatives to form a piperidinyl ether.

-

Pyridine Ring Formation :

- Subsequent reactions facilitate the introduction of the pyridine ring through cyclization processes that involve appropriate coupling agents.

- Hydroxysuccinate Esterification :

Comparison with Similar Compounds

Structural Variants with Different Counterions

The choice of counterion significantly impacts physicochemical properties. Key analogs include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Similarity Score | Key Differences |

|---|---|---|---|---|---|

| Target Compound (dihydroxysuccinate salt) | 210095-58-2 | C21H25ClN2O7 | 452.89 | 1.00 | (2R,3R)-dihydroxysuccinate counterion |

| 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine 4-nitrobenzoate | 201594-84-5 | C24H22ClN3O5 | 467.90 | 0.77 | 4-nitrobenzoate counterion |

| (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (S)-2-acetamido-3-phenylpropanoate | 210095-66-2 | C28H32ClN3O4 | 510.02 | N/A | (S)-2-acetamido-3-phenylpropanoate counterion |

Key Observations :

- The dihydroxysuccinate salt (target compound) has a lower molecular weight compared to the 4-nitrobenzoate and acetamido-phenylpropanoate analogs, which may enhance aqueous solubility due to the hydrophilic dihydroxy groups .

Stereochemical Variants

Stereochemistry profoundly affects biological activity and pharmacokinetics:

| Compound Name | CAS Number | Configuration | Similarity Score | Notes |

|---|---|---|---|---|

| (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (2R,3R)-dihydroxysuccinate | 210095-58-2 | (S)-parent; (2R,3R)-counterion | 1.00 | High enantiomeric purity (er = 98:2) |

| (3R,4R)-Ethyl 4-methylpiperidine-3-carboxylate (2S,3S)-dihydroxysuccinate | N/A | (3R,4R)-parent; (2S,3S)-counterion | N/A | Distinct piperidine substitution pattern |

Key Observations :

- The target compound’s (S)-configuration contrasts with (3R,4R)-configured analogs (e.g., ), which feature additional methyl and ethyl substituents on the piperidine ring. These substitutions alter steric hindrance and may affect receptor binding .

- Enantiomeric purity (98:2 er) in the target compound suggests optimized synthesis protocols compared to racemic mixtures, which are common in early-stage analogs .

Piperidine-Based Structural Analogs

Piperidine derivatives with similar pharmacophores but divergent functional groups include:

| Compound Name | CAS Number | Molecular Formula | Key Structural Features |

|---|---|---|---|

| Bisoprolol Hemifumarate | 104344-23-2 | C18H31NO4·C4H4O4 | β1-selective adrenergic blocker; fumarate salt |

| Darifenacin Hydrobromide | 133099-04-4 | C28H30N2O2·HBr | Muscarinic antagonist; brominated aromatic core |

Key Observations :

Q & A

Q. Table 1: Key Synthetic Steps and Conditions

Q. Table 2: Analytical Techniques for Structural Confirmation

| Technique | Critical Data | Purpose |

|---|---|---|

| ¹H/¹³C NMR | δ 5.64 (methine proton), δ 73.76 (piperidinyl oxygen) | Connectivity |

| Chiral HPLC | Retention time: 12.3 min (S-enantiomer) | Enantiopurity |

| LCMS | m/z 303 [M+H]⁺ | Molecular weight |

Q. Table 3: Stability Study Design

| Condition | Parameter | Duration |

|---|---|---|

| 40°C/75% RH | Humidity chamber | 4 weeks |

| pH 1.2 | 0.1N HCl | 24 h |

| pH 7.4 | Phosphate buffer | 24 h |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.